7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-
Overview
Description
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, (1R,2R,4R)-rel- is a bicyclic compound with significant importance in organic chemistry. This compound is known for its unique structure, which includes an oxabicyclo framework. It is often used as an intermediate in the synthesis of various natural products and pharmaceuticals due to its reactivity and stability.
Mechanism of Action
Mode of Action
It is synthesized through a highly regioselective diels-alder reaction between 2-methylfuran and methyl-3-bromo-propiolate . This suggests that it might interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
7-oxabicyclo[221]hept-5-ene derivatives are important intermediates and the base-induced opening of the oxygen bridge of these types of compounds has been used in the stereoselective syntheses of a number of shikimic acid derivatives and other natural products . This suggests that it might affect similar biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester typically involves a Diels-Alder reaction. One common method starts with a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromopropiolate . This reaction is followed by a ketal hydrolysis using hydrochloric acid, which is more efficient than other more elaborate methods .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of the Diels-Alder reaction and subsequent hydrolysis are scalable. The use of commercially available starting materials like 2-methylfuran and methyl-3-bromopropiolate makes the process feasible for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions vary. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of esters and other derivatives .
Scientific Research Applications
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor in the synthesis of various medicinal compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester: This compound is similar in structure but lacks the oxygen bridge.
7-Oxabicyclo[2.2.1]heptane: This compound is a saturated derivative and is used in different applications.
Uniqueness
The presence of the oxygen bridge in 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester makes it unique. This feature imparts distinct reactivity and stability, making it valuable in synthetic organic chemistry .
Properties
IUPAC Name |
methyl (1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3/t5-,6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZONFNLDQRXRGI-LYFYHCNISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C=CC1O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H]2C=C[C@H]1O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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